molecular formula C15H13F3O B8157318 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethanol

2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethanol

Cat. No.: B8157318
M. Wt: 266.26 g/mol
InChI Key: YXZAZEAHJAWJHW-UHFFFAOYSA-N
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Description

2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethanol is an organic compound that features a trifluoromethyl group attached to a biphenyl structure, with an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of a catalyst and a suitable solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ethanol moiety can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Uniqueness: 2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethanol is unique due to its combination of a trifluoromethyl group and a biphenyl structure, which imparts specific chemical and physical properties. This combination makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenyl]phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O/c16-15(17,18)13-6-3-5-12(10-13)14-7-2-1-4-11(14)8-9-19/h1-7,10,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZAZEAHJAWJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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